molecular formula C23H24N2O3 B7709699 N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide

Cat. No. B7709699
M. Wt: 376.4 g/mol
InChI Key: RAQJVYUWHSDJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide binds selectively to TSPO, which is located on the outer mitochondrial membrane. TSPO is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to modulate the activity of TSPO, leading to the regulation of these cellular processes.
Biochemical and Physiological Effects
N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects in various animal models of disease. In addition, N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. These effects are thought to be mediated by the modulation of TSPO activity.

Advantages and Limitations for Lab Experiments

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for use in lab experiments. It is a selective ligand for TSPO, which allows for the specific targeting of this protein in various biological systems. In addition, N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied and characterized, which allows for the accurate interpretation of experimental results. However, N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has some limitations, including its relatively low affinity for TSPO and its potential off-target effects.

Future Directions

There are several future directions for the study of N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide. One potential direction is the development of new radiotracers based on N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide for use in PET imaging. These radiotracers could be optimized for specific disease states and could provide valuable diagnostic and prognostic information. Another potential direction is the development of new therapeutic agents based on N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. These agents could be designed to selectively target TSPO and could provide new treatment options for these diseases.

Synthesis Methods

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 2,5-dimethylphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 3-bromopyridine in the presence of a palladium catalyst.

Scientific Research Applications

N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use as a radiotracer in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to selectively bind to TSPO, which is upregulated in various pathological conditions, including cancer, neurodegenerative disorders, and inflammatory diseases. PET imaging using N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)-3,4-dimethoxybenzamide has shown promising results in the diagnosis and staging of these diseases.

properties

IUPAC Name

N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-15-7-8-16(2)19(12-15)22(18-6-5-11-24-14-18)25-23(26)17-9-10-20(27-3)21(13-17)28-4/h5-14,22H,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQJVYUWHSDJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.